ε-Polylysine versus α-Polylysine: Structural Isomer Comparison Demonstrates >10-Fold Difference in Antimicrobial Potency
ε-Poly-L-lysine (n=25–30, ε-linked isopeptide backbone) demonstrates substantially greater antimicrobial activity than its α-linked isomer α-poly-L-lysine (n=50, conventional peptide bond backbone). Against Gram-positive and Gram-negative bacterial strains, ε-PL exhibited MIC values of 1–8 μg/mL, whereas α-PL was consistently less active across all tested species [1]. This differential potency is attributed to the ε-isopeptide linkage, which confers enhanced conformational flexibility for membrane interaction and disruption—a structural feature absent in α-PL [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial panel |
|---|---|
| Target Compound Data | ε-Poly-L-lysine: 1–8 μg/mL against Gram-positive and Gram-negative bacteria |
| Comparator Or Baseline | α-Poly-L-lysine: MIC values >8 μg/mL (exact values not reported; qualitatively less active) |
| Quantified Difference | ε-PL active at 1–8 μg/mL; α-PL less active (exact fold-difference not quantified in primary source, but qualitative superiority established) |
| Conditions | Broth dilution assay; bacterial strains including Gram-positive and Gram-negative species; 1984 study by Shima et al. |
Why This Matters
Procurement of ε-PL rather than α-PL is essential for achieving effective antimicrobial concentrations in food and industrial formulations, as the α-isomer requires substantially higher—potentially economically prohibitive—dosing to achieve equivalent efficacy.
- [1] Shima S, Matsuoka H, Iwamoto T, Sakai H. Antimicrobial action of epsilon-poly-L-lysine. J Antibiot (Tokyo). 1984 Nov;37(11):1449-55. doi: 10.7164/antibiotics.37.1449. PMID: 6392269. View Source
- [2] Wang Y, Chen S, Huang S, Li Y, Zhou C. Design and optimization of ε-poly-l-lysine with specific functions for diverse applications. Int J Biol Macromol. 2024 Feb;258(Pt 1):128674. doi: 10.1016/j.ijbiomac.2023.128674. View Source
